![molecular formula C22H18FN3O B2773447 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone] CAS No. 303984-95-4](/img/structure/B2773447.png)

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

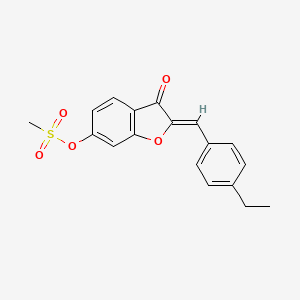

The compound “1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone]” is a complex organic molecule that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The presence of the hydrazone group suggests that it might have been synthesized through a condensation reaction involving a ketone or aldehyde .

Synthesis Analysis

While the exact synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions, where a hydrazone is formed by the reaction of a ketone or an aldehyde with a hydrazine .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the types of atoms in the molecule, their connectivity, and the 3D arrangement of the atoms .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in the molecule. For example, the hydrazone group can undergo tautomerization, and the indole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition

1-(4-methylbenzyl)-1H-indole-2,3-dione derivatives have been identified as selective inhibitors of human carbonic anhydrases (hCAs), particularly hCA II. The inhibitory activity of these compounds is in the subnanomolar to low nanomolar levels, demonstrating high selectivity for the hCA II isoenzyme over other isoforms. Such inhibitors are of interest for developing therapeutic agents for conditions where carbonic anhydrase activity is implicated, including glaucoma, epilepsy, and certain types of cancer (Eraslan-Elma et al., 2022).

Antituberculosis Activity

1H-indole-2,3-dione derivatives have been synthesized and evaluated for their antituberculosis activity against Mycobacterium tuberculosis H37Rv. Among these, 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones and its derivatives exhibited significant inhibitory activity, highlighting their potential as lead compounds for antituberculosis drug development (Karalı et al., 2007).

Antimicrobial Activity

Vanadium(V) complexes derived from hydrazone compounds have demonstrated antimicrobial activities against a range of bacteria and fungi. The presence of fluoro groups in the hydrazone ligands can enhance antibacterial activities, offering a promising approach for designing new antimicrobial agents (He et al., 2018).

Photolytic Behavior and UV Absorption

The photolytic behavior of 1H-indole-2,3-dione derivatives has been studied with implications for their use as UV absorbers in pharmaceutical and cosmetic industries. These compounds exhibit stability under continuous UV irradiation, maintaining their absorbance and effectiveness as UV filters (Dimitrijević et al., 2016).

Nonlinear Optical Properties

Hydrazones derived from 1H-indole-2,3-dione have been explored for their third-order nonlinear optical properties, indicating potential applications in optical devices like limiters and switches. These properties are significant for the development of materials with specific optical functionalities (Naseema et al., 2010).

Anticancer Activity

N-substituted indole derivatives have been synthesized and screened for their anticancer activity, particularly against MCF-7 human breast cancer cell lines. These studies provide insights into the structural features contributing to the anticancer efficacy of indole derivatives, offering pathways for developing novel anticancer agents (Kumar & Sharma, 2022).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-[(3-fluorophenyl)diazenyl]-1-[(4-methylphenyl)methyl]indol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O/c1-15-9-11-16(12-10-15)14-26-20-8-3-2-7-19(20)21(22(26)27)25-24-18-6-4-5-17(23)13-18/h2-13,27H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMFXXZICSVUQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(3-fluorophenyl)hydrazone] | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(Diethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773364.png)

![6-Methyl-2-[(pyridin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2773366.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2773380.png)

![11-[(Oxolan-2-yl)methyl]-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2773381.png)

![2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid](/img/structure/B2773382.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2773385.png)